molecular formula C23H28N2O3 B267187 N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide

货号 B267187
分子量: 380.5 g/mol
InChI 键: JWLQREKAMGNQJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer agent. CX-5461 was initially identified as a selective inhibitor of RNA polymerase I transcription, which is known to be upregulated in many cancer cells. Since then, numerous studies have been conducted to investigate the mechanism of action, biochemical and physiological effects, and potential applications of CX-5461.

作用机制

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide selectively inhibits RNA polymerase I transcription, which is necessary for the synthesis of ribosomal RNA (rRNA) and ribosome biogenesis. Cancer cells are known to have an increased demand for ribosomes due to their high proliferation rates, and N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide targets this vulnerability by disrupting ribosome biogenesis and inducing DNA damage. This ultimately leads to cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has also been shown to modulate the immune system by increasing the expression of immune checkpoint molecules, which can enhance the immune response against cancer cells.

实验室实验的优点和局限性

One of the main advantages of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has also been found to have limited efficacy in some cancer types, which may be due to differences in the expression of RNA polymerase I between different cancer cells. In addition, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

未来方向

There are several future directions for research on N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide. One area of focus is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of research is the identification of biomarkers that can predict the response to N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide treatment, which could help to personalize cancer therapy. Additionally, there is ongoing research into the use of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide in combination with other anticancer agents, as well as the potential use of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide in other diseases such as viral infections and neurodegenerative disorders.
In conclusion, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide is a promising anticancer agent that selectively targets cancer cells by inhibiting RNA polymerase I transcription. While there are limitations to its efficacy, ongoing research is exploring ways to improve its effectiveness and expand its potential applications.

合成方法

The synthesis of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide involves several steps, including the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-cyclohexyl-N-methyl-4-aminobenzamide to yield N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide. The synthesis process has been optimized to improve the yield and purity of the final product, and various analytical techniques have been used to characterize the compound.

科学研究应用

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively kill cancer cells by inducing DNA damage and inhibiting DNA repair mechanisms. N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has also been found to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy. In addition, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has been shown to enhance the efficacy of other anticancer agents, suggesting that it may have a synergistic effect when used in combination with other drugs.

属性

产品名称

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide

分子式

C23H28N2O3

分子量

380.5 g/mol

IUPAC 名称

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide

InChI

InChI=1S/C23H28N2O3/c1-3-28-21-16-10-8-14-19(21)22(26)24-20-15-9-7-13-18(20)23(27)25(2)17-11-5-4-6-12-17/h7-10,13-17H,3-6,11-12H2,1-2H3,(H,24,26)

InChI 键

JWLQREKAMGNQJV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N(C)C3CCCCC3

规范 SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N(C)C3CCCCC3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。